molecular formula C10H10N2O2 B15317401 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid

2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid

Cat. No.: B15317401
M. Wt: 190.20 g/mol
InChI Key: WHDLPRXNUHRDFX-UHFFFAOYSA-N
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Description

2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the reaction of 6-methyl-1H-1,3-benzodiazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-1-yl)acetic acid
  • 2-(1H-benzimidazol-2-yl)acetic acid
  • 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid

Uniqueness

2-(6-methyl-1H-1,3-benzodiazol-1-yl)acetic acid is unique due to the presence of the 6-methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in certain applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(6-methylbenzimidazol-1-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-7-2-3-8-9(4-7)12(6-11-8)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

WHDLPRXNUHRDFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=CN2CC(=O)O

Origin of Product

United States

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